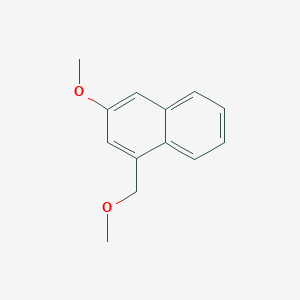
3-Methoxy-1-(methoxymethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both methoxy and methoxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(methoxymethyl)naphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of 1-methoxynaphthalene with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the methoxymethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(methoxymethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include 3-methoxy-1-(formylmethyl)naphthalene or 3-methoxy-1-(carboxymethyl)naphthalene.
Reduction: Products may include 3-hydroxy-1-(hydroxymethyl)naphthalene.
Substitution: Products depend on the substituent introduced, such as 3-methoxy-1-(methoxymethyl)-2-bromonaphthalene.
Scientific Research Applications
3-Methoxy-1-(methoxymethyl)naphthalene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(methoxymethyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Methoxynaphthalene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methoxynaphthalene: Similar structure but different position of the methoxy group, leading to different reactivity.
1-(Methoxymethyl)naphthalene: Similar but lacks the additional methoxy group, affecting its chemical properties.
Uniqueness
3-Methoxy-1-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
112929-93-8 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methoxy-1-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-14-9-11-8-12(15-2)7-10-5-3-4-6-13(10)11/h3-8H,9H2,1-2H3 |
InChI Key |
KVLICNRAGPDCKX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















